molecular formula C10H14O3 B7964340 (2,4-Dimethoxy-5-methylphenyl)methanol CAS No. 171670-26-1

(2,4-Dimethoxy-5-methylphenyl)methanol

Cat. No.: B7964340
CAS No.: 171670-26-1
M. Wt: 182.22 g/mol
InChI Key: LNBWSMXVCKZVKZ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C10H14O3. It is a derivative of phenol, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring, along with a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-5-methylphenyl)methanol typically involves the methylation of 2,4-dimethoxy-5-methylphenol followed by reduction. One common method includes the reaction of 2,4-dimethoxy-5-methylphenol with formaldehyde in the presence of a base to form the corresponding benzyl alcohol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methylation and reduction reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,4-Dimethoxy-5-methylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 2,4-dimethoxy-5-methylbenzaldehyde or 2,4-dimethoxy-5-methylbenzoic acid.

    Reduction: Formation of various reduced derivatives, depending on the specific reaction conditions.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: (2,4-Dimethoxy-5-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions .

Biology and Medicine: Its derivatives may exhibit interesting biological activities, making it a subject of research in medicinal chemistry .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and interactions with other molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

  • 2,4-Dimethoxyphenylmethanol
  • 2,5-Dimethoxyphenylmethanol
  • 2,4-Dimethoxy-6-methylphenylmethanol

Comparison: (2,4-Dimethoxy-5-methylphenyl)methanol is unique due to the specific positioning of its methoxy and methyl groups. This arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. The presence of the hydroxymethyl group further enhances its versatility in various chemical reactions .

Properties

IUPAC Name

(2,4-dimethoxy-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWSMXVCKZVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285384
Record name 2,4-Dimethoxy-5-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171670-26-1
Record name 2,4-Dimethoxy-5-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171670-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-5-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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